Cas no 95798-22-4 (Benzyl 3-hydroxypiperidine-1-carboxylate)

Benzyl 3-hydroxypiperidine-1-carboxylate structure
95798-22-4 structure
商品名:Benzyl 3-hydroxypiperidine-1-carboxylate
CAS番号:95798-22-4
MF:C13H17NO3
メガワット:235.278983831406
MDL:MFCD03839903
CID:61809

Benzyl 3-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • N-Cbz-3-Hydroxypiperidine
    • Benzyl 3-hydroxypiperidine-1-carboxylate
    • Benzyl 3-hydroxytetrahydro-1(2H)-pyridinecarboxylate
    • 1-benzyloxycarbonyl-3-hydroxypiperidine
    • 1-benzyloxycarbonylpiperidine-3-ol
    • 1-cbz-3-hydroxy-piperidine
    • 1-N-Cbz-3-hydroxy-piperidine
    • 3-(1-benzyloxycarbonyl)piperidinol
    • 3-hydroxy-piperidine-1-carboxylic acid benzyl ester
    • N-benzyloxycarbonyl-3-hydroxypiperidine
    • N-Cbz-piperidin-3-ol
    • 1-cbz-3-hydroxypiperidine
    • NDGWBAFATMSBHZ-UHFFFAOYSA-N
    • 1-PIPERIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
    • (S)-1-CBZ-3-HYDROXYPIPERIdine
    • 1-n-cbz-3-hydroxy piperidine
    • KS
    • Phenylmethyl 3-hydroxy-1-piperidinecarboxylate (ACI)
    • MDL: MFCD03839903
    • インチ: 1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2
    • InChIKey: NDGWBAFATMSBHZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1CC(O)CCC1)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 235.12100
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 251
  • トポロジー分子極性表面積: 49.8

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Liquid
  • ふってん: 384.9°C at 760 mmHg
  • PSA: 49.77000
  • LogP: 1.71780

Benzyl 3-hydroxypiperidine-1-carboxylate セキュリティ情報

Benzyl 3-hydroxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B297058-500mg
Benzyl 3-Hydroxypiperidine-1-carboxylate
95798-22-4
500mg
$ 80.00 2022-06-07
Chemenu
CM116659-100g
N-Cbz-3-hydroxypiperidine
95798-22-4 96%
100g
$120 2024-07-18
Key Organics Ltd
FS-2293-5MG
1-N-Cbz-3-Hydroxy-piperidine
95798-22-4 >95%
5mg
£46.00 2025-02-09
eNovation Chemicals LLC
D957408-100g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 98%
100g
$110 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052284-10g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 98%
10g
¥105.00 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00791-50G
benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 97%
50g
¥ 3,062.00 2023-04-12
Key Organics Ltd
FS-2293-10MG
1-N-Cbz-3-Hydroxy-piperidine
95798-22-4 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
FS-2293-5G
1-N-Cbz-3-Hydroxy-piperidine
95798-22-4 >95%
5g
£80.00 2025-02-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B842767-5g
Benzyl 3-hydroxypiperidine-1-carboxylate
95798-22-4 96%
5g
238.50 2021-05-17
AstaTech
58144-100/G
1-N-CBZ-3-HYDROXY-PIPERIDINE
95798-22-4 97%
100g
$246 2023-09-16

Benzyl 3-hydroxypiperidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 10 - 15 °C; 2 h, 15 °C; 15 °C → 50 °C; 4 h, 40 - 50 °C; 50 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  overnight, rt
リファレンス
Method for preparing 3-hydroxypiperidine and derivative and intermediate thereof
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Water ;  10 - 25 °C; overnight, 10 - 25 °C
リファレンス
preparation method of multi-chiral nitrogen substituted piperidinol derivatives
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  < 15 °C; 3 h, < 15 °C
リファレンス
Preparation of heterocyclyl-substituted piperazines for the prevention or treatment of a disease mediated by the binding of adhesion molecules to GPIIb/IIIa
, United States, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Lipase-catalyzed practical synthesis of (R)-1-benzyl-3-hydroxy-2,5-pyrrolidinedione and related compounds
Tomori, Hiroshi; Shibutani, Kuniko; Ogura, Katsuyuki, Bulletin of the Chemical Society of Japan, 1996, 69(1), 207-15

ごうせいかいろ 5

はんのうじょうけん
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Preparation of quinolizinonecarboxylates and analogs as antibacterials
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium borohydride
リファレンス
Stereo-complementary bioreduction of saturated N-heterocyclic ketones
Li, Chao; Liu, Yan; Pei, Xiao-Qiong; Wu, Zhong-Liu, Process Biochemistry (Oxford, 2017, 56, 90-97

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Preparation of quinolizinone- and pyridopyrimidinonecarboxylates as antibacterials
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: Triethylamine ;  0 °C
1.3 30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C → rt
リファレンス
Exploration of a New Type of Antimalarial Compounds Based on Febrifugine
Kikuchi, Haruhisa; Yamamoto, Keisuke; Horoiwa, Seiko; Hirai, Shingo; Kasahara, Ryota; et al, Journal of Medicinal Chemistry, 2006, 49(15), 4698-4706

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Preparation of oxazolylalkyl piperidinecarboxylates as peroxisome proliferator-activated receptor (PPAR) α/γ agonists for the treatment of diabetes
, Japan, , ,

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Preparation of arylalkylamines as calcium-sensing receptor (CaSR) activators
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Hydrogen Catalysts: (OC-6-53)-[[N(R),1R]-7′-[Bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-N-[[… Solvents: 1-Propanol ;  8 - 12 atm, rt
リファレンス
Preparation methods of chiral spiro phosphine-nitrogen-phosphine tridentate ligand and iridium catalyst, application in asymmetric catalytic hydrogenation of carbonyl compound
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Novel urethane-containing aminosteroid compounds
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  rt; 5 h, rt
リファレンス
Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of heterocyclic compounds as platelet aggregation inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
リファレンス
Azaspiro quinolone and naphthyridone antibacterial agents
, United States, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C; 30 min, 0 °C; 16 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
リファレンス
Preparation of pyrazole compounds as BTK (Bruton's tyrosine kinase) inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  rt → 5 °C; 4 h, rt
リファレンス
Synthesis and Antibacterial Activity of Ketolides (6-O-Methyl-3-oxoerythromycin Derivatives): A New Class of Antibacterials Highly Potent Against Macrolide-Resistant and -Susceptible Respiratory Pathogens
Agouridas, Constantin; Denis, Alexis; Auger, Jean-Michel; Benedetti, Yannick; Bonnefoy, Alain; et al, Journal of Medicinal Chemistry, 1998, 41(21), 4080-4100

ごうせいかいろ 18

はんのうじょうけん
リファレンス
A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes
Apostolopoulos, Costas D.; Haroutounian, Serkos A., Journal of Heterocyclic Chemistry, 1995, 32(6), 1843-5

Benzyl 3-hydroxypiperidine-1-carboxylate Raw materials

Benzyl 3-hydroxypiperidine-1-carboxylate Preparation Products

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